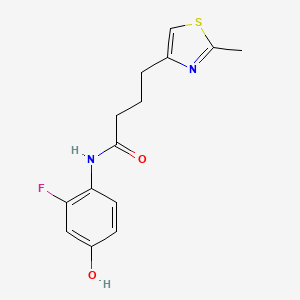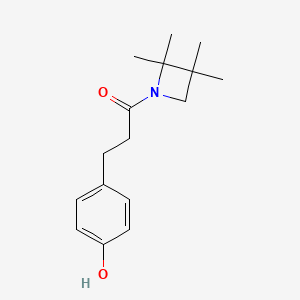![molecular formula C21H24N4O B7648299 N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide, commonly known as NMPA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. NMPA is a small molecule that belongs to the class of amides and has a molecular weight of 401.5 g/mol.
作用機序
The mechanism of action of NMPA involves its interaction with specific molecular targets in cells. NMPA has been shown to bind to the ATP-binding site of the protein kinase B (AKT) and inhibit its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival. In addition, NMPA has been found to inhibit the activity of the nuclear factor-kappaB (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
NMPA has been shown to have various biochemical and physiological effects in cells. In cancer cells, NMPA induces apoptosis and cell cycle arrest by regulating the expression of specific genes involved in these processes. In addition, NMPA has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Furthermore, NMPA has been shown to reduce the production of pro-inflammatory cytokines in immune cells, which contributes to its anti-inflammatory effects.
実験室実験の利点と制限
NMPA has several advantages for lab experiments, including its small molecular size, high solubility, and stability under various conditions. However, there are some limitations to its use, including its relatively low potency and selectivity for specific molecular targets. In addition, the synthesis of NMPA is a complex and time-consuming process, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of NMPA. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for specific molecular targets. In addition, further studies are needed to investigate the potential therapeutic applications of NMPA in other diseases, such as cardiovascular and metabolic disorders. Furthermore, the development of novel drug delivery systems for NMPA may enhance its bioavailability and efficacy in vivo.
合成法
The synthesis of NMPA involves a multi-step process that includes the reaction of 4-fluoroacetophenone with 4-aminobenzyl alcohol to form 4-[(4-fluorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with 3-(1-methylpyrazol-4-yl)benzylamine to form N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
NMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, NMPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, NMPA has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, NMPA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15(18-7-9-21(10-8-18)24-16(2)26)22-12-17-5-4-6-19(11-17)20-13-23-25(3)14-20/h4-11,13-15,22H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCAJLNRCBQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)NCC2=CC(=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)
![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)

![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)

![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)